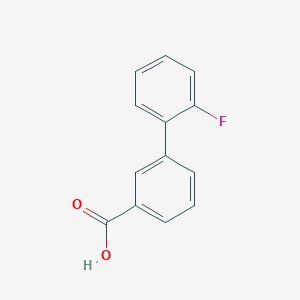

2'-Fluorobiphenyl-3-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRAPRROUUCCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382213 | |

| Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-23-0 | |

| Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103978-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluorobiphenyl 3 Carboxylic Acid and Its Analogs

Catalytic Approaches to C-C Bond Formation in Fluorinated Biphenyl (B1667301) Systems

The construction of the biphenyl core is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, which are crucial for the synthesis of complex molecules like 2'-Fluorobiphenyl-3-carboxylic acid. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands as a cornerstone for the synthesis of biphenyls, including their fluorinated derivatives. gre.ac.ukrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.gov The versatility and mild reaction conditions of the Suzuki-Miyaura coupling make it a highly favored method. acs.org

The success of the Suzuki-Miyaura coupling for synthesizing fluorinated biphenyls hinges on the careful optimization of reaction parameters. The choice of catalyst, ligand, solvent, and base can significantly impact the reaction's yield and efficiency.

For instance, studies have shown that palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, are effective for these transformations. gre.ac.uk The selection of ligands is also critical; bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos have demonstrated excellent performance in the coupling of fluorinated substrates, often leading to high yields. rsc.org For example, the use of XPhos as a ligand with potassium carbonate as the base resulted in a 99% yield of a fluorinated biphenyl. rsc.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | - | Na2CO3 | H2O | 120 (microwave) | - | thieme-connect.de |

| Pd(dppf)Cl2 | - | - | - | - | - | gre.ac.uk |

| Pd(PPh3)4 | - | - | - | - | - | gre.ac.uk |

| Pd2(dba)3 | SPhos | Na2CO3 | THF/Toluene/H2O | Reflux | - | rsc.org |

| Pd2(dba)3 | XPhos | K2CO3 | THF/Toluene/H2O | Reflux | 99 | rsc.org |

| Pd(OH)2 | - | K3PO4 | - | 65 | - | nih.gov |

| Pd catalyst | - | K3PO4 | THF/H2O | Reflux | - | rsc.org |

The scope of the Suzuki-Miyaura coupling extends to a wide range of fluorinated phenylboronic acids and halogenated benzoates. However, the electronic properties and steric hindrance of the substrates can present limitations.

Fluorinated phenylboronic acids, particularly those with a high degree of fluorination, can be challenging substrates due to their propensity for deboronation under basic conditions. acs.org Despite this, methods have been developed to successfully couple mono-, di-, and trifluorinated boronic acids. acs.org The reactivity of the halogenated partner follows the general trend I > Br > Cl, with aryl iodides and bromides being the most common coupling partners. rsc.org The synthesis of this compound would typically involve the coupling of a 2-fluorophenylboronic acid with a 3-halobenzoic acid derivative.

The reaction is generally tolerant of various functional groups on both coupling partners, which is a significant advantage for the synthesis of complex molecules. acs.org However, highly electron-poor substrates can pose a challenge, although recent advancements have expanded the reaction's scope to include these systems. nih.govacs.org

Regioselectivity is a critical aspect when dealing with substrates that have multiple potential coupling sites. In the context of synthesizing this compound, the desired outcome is the formation of the C-C bond between the C1 position of the 2-fluorophenyl ring and the C3 position of the benzoic acid ring.

The regioselectivity of the Suzuki-Miyaura coupling is generally high, with the reaction occurring at the position of the halogen atom on the electrophilic partner and the boronic acid group on the nucleophilic partner. When multiple halogens are present on one of the coupling partners, selective monoarylation can often be achieved by carefully controlling the reaction conditions. acs.org For instance, the difference in reactivity between different halogens (e.g., I vs. F) can be exploited to achieve selective coupling. rsc.org

Other Transition-Metal-Catalyzed Reactions

While palladium catalysis is predominant, other transition metals have also been utilized for the synthesis of biphenyl systems. Nickel and cobalt catalysts have shown promise due to their lower cost and, in some cases, different reactivity profiles. rsc.org Iron, being an abundant and low-toxicity metal, is also being explored as a viable alternative to palladium. rsc.org

Copper-catalyzed reactions, such as the Ullmann coupling, have also been employed for the synthesis of fluorinated biaryls, though they often require harsher reaction conditions compared to palladium-catalyzed methods. acs.orgrsc.org

Strategic Fluorination Approaches for Carboxylic Acid Derivatives

Recent advancements in C-H activation have opened up new avenues for the direct introduction of fluorine atoms into organic molecules. chemrxiv.org Palladium-catalyzed C(sp3)-H fluorination of free carboxylic acids has been reported, offering a novel route to β-fluorinated carboxylic acids. chemrxiv.org While this specific methodology may not be directly applicable to the synthesis of this compound, it highlights the potential of C-H activation strategies in fluorination chemistry.

Another approach involves the decarboxylative fluorination of carboxylic acid derivatives. researchgate.netnih.gov This method transforms a carboxylic acid group into a fluorine atom, providing a powerful tool for accessing fluorinated compounds. researchgate.net These strategies, however, are still developing and may have limitations in terms of scope and functional group tolerance.

A more established method involves the transformation of other functional groups into fluorine. For example, the replacement of a hydroxyl group with fluorine (deoxyfluorination) is a common strategy. researchgate.net

Deoxygenative Fluorination Strategies

The general mechanism involves the activation of the phenolic hydroxyl group by the fluorinating agent, followed by nucleophilic attack of a fluoride (B91410) ion. The choice of reagent and reaction conditions is crucial to avoid side reactions and to ensure high yields. For instance, the use of CpFluor has been shown to be effective for the deoxyfluorination of various carboxylic acids to their corresponding acyl fluorides under neutral conditions. nih.govorganic-chemistry.org

A potential synthetic route could involve:

Synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Protection of the carboxylic acid group, if necessary, to prevent unwanted side reactions with the fluorinating agent.

Deoxyfluorination of the protected 2'-hydroxybiphenyl intermediate.

Deprotection of the carboxylic acid to yield the final product.

While direct experimental data for this specific transformation on the target precursor is scarce, the robustness of modern deoxyfluorination reagents suggests its feasibility.

Decarboxylative Fluorination Protocols

Decarboxylative fluorination is an emerging strategy that converts a carboxylic acid group into a C-F bond. This method would necessitate a precursor such as [1,1'-biphenyl]-2',3-dicarboxylic acid. The selective decarboxylation of the 2'-carboxylic acid group with concurrent fluorination would lead to the desired product. Silver-catalyzed decarboxylative fluorinations, often using Selectfluor® as the fluorine source, have been developed for aliphatic carboxylic acids and could potentially be adapted for aromatic systems. nih.gov

Visible light-promoted photoredox catalysis has revolutionized radical chemistry, enabling transformations under mild conditions. nih.govorganic-chemistry.orgnih.gov This approach can be applied to decarboxylative fluorination. The mechanism typically involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid decarboxylation to generate an aryl radical. This radical is subsequently trapped by a fluorine source. nih.gov

For the synthesis of this compound, a hypothetical photoredox-catalyzed decarboxylative fluorination could involve:

Photocatalyst: An iridium or ruthenium complex (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) or organic dyes. nih.govrsc.org

Fluorine Source: An electrophilic fluorine reagent like Selectfluor®. nih.gov

Substrate: A suitable biphenyl dicarboxylic acid derivative.

The reaction is initiated by the photoexcited catalyst, which engages in an electron transfer process, ultimately leading to the formation of an aryl radical at the 2'-position of the biphenyl system. This radical is then fluorinated. The reaction conditions, including the choice of solvent and base, are critical for achieving high efficiency. nih.gov

The core of decarboxylative fluorination lies in the generation and subsequent reaction of radical intermediates. In the context of aromatic carboxylic acids, the formation of an aryl radical via decarboxylation is a key step. The stability of this radical and the efficiency of its trapping by a fluorine atom donor determine the success of the reaction.

Several mechanisms can be operative:

Silver-Catalyzed Systems: A proposed mechanism involves a Ag(I)/Ag(II)/Ag(III) catalytic cycle. Ag(I) reacts with an electrophilic fluorine source to generate a high-valent silver fluoride species. Single electron transfer from the carboxylate to this species produces a carboxyl radical and a Ag(II)-F species. The carboxyl radical decarboxylates to an aryl radical, which then reacts with the Ag(II)-F to form the C-F bond and regenerate the Ag(I) catalyst. nih.gov

Photoredox Systems: In photoredox catalysis, the excited photocatalyst can either oxidize the carboxylate directly or initiate a cycle that generates a potent oxidant. The resulting carboxyl radical loses CO2, and the aryl radical is trapped by the fluorine source. nih.govnih.gov

The efficiency of these radical processes for aromatic systems can be influenced by the electronic properties of the substrate and the stability of the radical intermediate.

Direct O-Monofluoro-, Difluoro-, and Trifluoromethylation of Carboxylic Acids

While the primary focus is on the synthesis of this compound where the fluorine is on the aromatic ring, it is relevant to discuss the direct functionalization of the carboxylic acid group itself. Recent advances have enabled the direct O-mono-, di-, and trifluoromethylation of carboxylic acids to form the corresponding esters. chemrevlett.comchemrevlett.com

O-Trifluoromethylation: This has been achieved using hypervalent iodine reagents, such as chloro(phenyl)trifluoromethyliodane (CPTFI), in the presence of a base and a catalyst like ZnCl2. The reaction proceeds through the formation of an acyloxy(phenyl)trifluoromethyl-λ3-iodane intermediate. chemrevlett.com

O-Difluoromethylation: Reagents like TMSCF2Br in an aqueous system can be used for the direct O-difluoromethylation of benzoic acid derivatives. chemrevlett.com

O-Monofluoromethylation: Sulfonium ylides have been employed as monofluoromethylating reagents for carboxylic acids. chemrevlett.com

These methods provide access to a range of fluorinated esters of this compound, which may have unique chemical and biological properties.

Fluorination of Biphenyl Precursors

A highly convergent and widely used method for the synthesis of fluorobiphenyls is the Suzuki-Miyaura cross-coupling reaction. researchgate.nettcichemicals.com This approach involves the palladium-catalyzed coupling of an aryl boronic acid (or its ester) with an aryl halide. To synthesize this compound, two main disconnection strategies can be envisioned:

Coupling of a 2-fluorophenylboronic acid with a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate).

Coupling of a 3-(alkoxycarbonyl)phenylboronic acid with a 1-fluoro-2-halobenzene .

The first approach is often preferred due to the commercial availability and stability of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand) and a base (e.g., K2CO3, Cs2CO3). scispace.com Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | 3-Bromobenzoic acid | [PdCl2(NH2CH2COOH)2] | K3PO4 | Water | 95 | researchgate.net |

| 4-Fluorophenylboronic acid | 3-Bromobenzoic acid | [PdCl2(NH2CH2COOH)2] | K3PO4 | Water | 99 | researchgate.net |

| 2-Fluorophenylboronic acid | Methyl 3-bromobenzoate | Pd(PPh3)4 | K2CO3 | Dioxane/Water | - | Analogous to scispace.com |

This table presents data for analogous Suzuki-Miyaura coupling reactions to illustrate typical conditions and yields.

Another approach involves the Sandmeyer reaction, where a 2'-amino-[1,1'-biphenyl]-3-carboxylic acid precursor is converted to the corresponding diazonium salt, which is then treated with a fluoride source (e.g., HBF4 or HF-pyridine) to introduce the fluorine atom. nih.govorganic-chemistry.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors.

For Suzuki Coupling:

2-Fluorophenylboronic acid: Commercially available.

Methyl 3-bromobenzoate: Commercially available or can be prepared by esterification of 3-bromobenzoic acid.

For Deoxygenative Fluorination:

2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: Can be synthesized via Suzuki coupling of 2-hydroxyphenylboronic acid with a 3-halobenzoic acid derivative.

For Decarboxylative Fluorination:

[1,1'-Biphenyl]-2',3-dicarboxylic acid: Can be prepared through various methods, including the coupling of appropriately substituted precursors followed by oxidation of methyl or other functional groups to carboxylic acids.

For Sandmeyer Reaction:

2'-Amino-[1,1'-biphenyl]-3-carboxylic acid: This can be synthesized by Suzuki coupling of a protected 2-aminophenylboronic acid derivative with a 3-halobenzoic acid, or by reduction of a 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid precursor. The nitro-biphenyl precursor can, in turn, be synthesized via Suzuki coupling. cjph.com.cngoogle.commasterorganicchemistry.com

The synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate for the drug Eltrombopag, showcases a relevant synthetic sequence involving benzyl (B1604629) protection of a phenol, Suzuki coupling, and subsequent deprotection and reduction of a nitro group. cjph.com.cn This highlights the modularity of these synthetic strategies.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound and its analogs, several green chemistry strategies have been employed to reduce waste, energy consumption, and the use of hazardous materials.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling. organic-chemistry.org By using microwave heating, reaction times can be dramatically reduced from hours to mere minutes. nih.govnih.gov This technique has been successfully applied to the synthesis of various biaryl compounds, including those with heterocyclic and fluorinated structures. rsc.orggre.ac.uk The rapid heating provided by microwaves can lead to higher yields and cleaner reactions by minimizing the formation of side products. organic-chemistry.org The combination of microwave-assisted synthesis with aqueous media further enhances the green credentials of the process. nih.govumich.edu

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been shown to accelerate a variety of organic transformations, including the synthesis of carboxylic acid derivatives and esterification reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org The application of ultrasound can lead to shorter reaction times and higher yields compared to traditional methods that rely on conventional heating or stirring. worldwidejournals.com For instance, the conversion of carboxylic acids into esters or other derivatives can be achieved rapidly at room temperature under ultrasonic irradiation, avoiding the need for high temperatures and reducing energy consumption. organic-chemistry.orgorganic-chemistry.org

One of the most significant advances in greening the Suzuki-Miyaura reaction is the use of water as the reaction solvent. researchgate.net Water is non-toxic, non-flammable, and inexpensive, making it an ideal alternative to volatile organic solvents. nih.gov Protocols have been developed that allow the coupling reaction to proceed efficiently in neat water, often at room temperature and open to the air. rsc.orgrsc.org These systems typically rely on water-soluble palladium catalysts and ligands. nih.gov This approach not only simplifies the reaction setup but also allows for easy separation of the product, which often precipitates from the aqueous medium and can be isolated by simple filtration. rsc.orgacs.org The use of aqueous systems represents a major step towards a more sustainable synthesis of biphenyl compounds. acs.org

Industrial Scale-Up Considerations and Process Optimization

Key considerations for the industrial scale-up of this compound synthesis revolve around reaction conditions, raw material sourcing, process control, and adherence to green chemistry principles. For instance, the selection of solvents and catalysts plays a pivotal role. While laboratory syntheses may employ a variety of solvents, industrial processes benefit from the use of a single, green solvent throughout a multi-step synthesis to reduce energy-intensive solvent-switching operations and minimize waste. nih.gov 2-Methyltetrahydrofuran (2-MeTHF) is an example of a greener solvent that can be considered for such processes. nih.gov

Furthermore, the choice of synthetic route has significant implications for large-scale production. Methods that are simple, utilize readily available and inexpensive raw materials, and have short reaction times are generally preferred. For example, a synthetic pathway for a related compound, 2-(2-fluoro-4-biphenylyl)propionic acid, was developed to be suitable for large-scale industrial production by being a simple process with high product yield and high equipment utilization. patsnap.com Such principles are directly applicable to the production of this compound.

Continuous flow chemistry presents a promising alternative to traditional batch processing for industrial scale-up. nih.gov This methodology offers enhanced safety, better process control, and the potential for telescoping reactions, which can reduce the number of unit operations and minimize operator exposure to hazardous materials. nih.gov The optimization of flow processes, often aided by automated systems and real-time analysis like HPLC, can lead to higher yields, improved purity, and a significant reduction in process mass intensity. nih.gov

Table 1: Key Parameters for Process Optimization in the Synthesis of this compound and its Analogs

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Objective | Optimization Strategy |

| Solvent | Often selected for optimal reaction kinetics and solubility. | Use of a single, green, and easily recoverable solvent. nih.gov | Solvent screening to identify options like 2-MeTHF; process design to minimize solvent use and enable recycling. nih.gov |

| Catalyst | High activity and selectivity are primary concerns. | High activity, selectivity, stability, and ease of separation/recycling. | Use of heterogeneous catalysts for easier removal; investigation of catalyst loading and lifetime. nih.gov |

| Reaction Time | Can be lengthy to maximize conversion. | Minimized to increase throughput and equipment utilization. patsnap.com | Kinetic studies to determine optimal reaction endpoints; use of continuous flow reactors. nih.gov |

| Temperature & Pressure | Often ambient or moderately elevated conditions. | Operation within safe and energy-efficient limits of industrial reactors. | Process modeling and experimental design to find optimal conditions that balance reaction rate and energy consumption. rsc.org |

| Raw Materials | High-purity reagents are common. | Use of cost-effective, readily available starting materials. google.com | Development of synthetic routes that utilize bulk commodity chemicals. google.com |

| Work-up & Purification | Chromatography is frequently used. | Crystallization, filtration, and washing to minimize solvent use and waste. nih.gov | Optimization of crystallization conditions (solvent, temperature profile) to achieve desired purity and crystal form. |

| Process Control | Manual monitoring and control. | Automated control for consistency and safety. nih.gov | Implementation of Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters. nih.gov |

Detailed Research Findings

While specific research on the industrial scale-up of this compound is not extensively published, findings from related processes provide valuable insights. For instance, in the synthesis of fluoro-organic compounds, a breakthrough in synthetic methodology that facilitates scale-up processes has been reported. dtic.mildtic.mil This highlights the importance of developing novel and efficient synthetic routes from the outset.

The development of a synthesis for 2-fluorocyclopropane carboxylic acid emphasizes the need for cost-effective and safe processes. google.com The use of Oxone as a replacement for mCPBA as an oxidizing agent is a key innovation that allows for safer amplification of the process and a reduction in production costs. google.com Similarly, for this compound, evaluating and replacing hazardous or expensive reagents is a critical aspect of process optimization.

Furthermore, the concept of "telescoping" reactions, where intermediates are not isolated but are directly used in subsequent steps, is a powerful strategy for process intensification. nih.gov This approach, often facilitated by flow chemistry, can dramatically reduce waste, energy consumption, and production time. nih.gov The automated optimization of a multi-step continuous flow process has demonstrated the ability to rapidly identify optimal reaction conditions, leading to a greener and more efficient synthesis. nih.gov

Mechanistic Investigations and Computational Chemistry of 2 Fluorobiphenyl 3 Carboxylic Acid

Elucidation of Reaction Mechanisms

The formation and reactions of 2'-Fluorobiphenyl-3-carboxylic acid are underpinned by several key mechanistic pathways, including transition metal-catalyzed cross-couplings, radical processes, and substitution reactions.

Detailed Mechanistic Pathways of Suzuki-Miyaura Coupling for Fluorinated Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl (B1667301) derivatives, including fluorinated systems like this compound. researchgate.netnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. nih.gov The synthesis of fluorinated biphenyls presents unique challenges due to the electron-withdrawing nature of fluorine, which can affect the efficiency of the catalytic cycle. acs.org

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a bromo- or iodo-fluorobenzene derivative) to a Pd(0) complex. This step forms a Pd(II) species, where the aryl group and the halide are now bonded to the palladium center.

Transmetalation: The organoboronic acid reacts with a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step results in a diorganopalladium(II) intermediate. For fluorinated systems, the activation of the boronic acid group can be influenced by the electronic properties of the substituents. mdpi.com

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The presence of fluorine atoms on the aromatic rings can render the substrates electron-poor, which can impact the rates of oxidative addition and reductive elimination. acs.org Overcoming these challenges often requires careful selection of ligands, bases, and reaction conditions to achieve high yields. nih.govacs.org

Radical Mechanisms in Decarboxylative Fluorination

Decarboxylative fluorination represents a powerful strategy for installing fluorine atoms by converting readily available carboxylic acids into fluorinated compounds. nih.govnih.gov This transformation proceeds via radical intermediates and can be initiated by various methods, most notably through silver-catalyzed or photoredox-catalyzed pathways. nih.govresearchgate.netorganic-chemistry.org

In a typical silver-catalyzed process, an aliphatic or aromatic carboxylic acid is treated with a silver salt (e.g., AgNO₃) and an electrophilic fluorine source, such as Selectfluor®. nih.gov The proposed mechanism involves the following key steps:

Silver(I) Oxidation: The Ag(I) catalyst reacts with Selectfluor® to generate a high-valent Ag(III)-F species. nih.gov

Single Electron Transfer (SET): The Ag(III)-F species undergoes a single electron transfer, producing Ag(II)-F and a carboxyl radical from the parent carboxylic acid. nih.gov

Decarboxylation: The highly unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form an aryl or alkyl radical. nih.govnih.gov

Fluorine Transfer: This organic radical then reacts with the Ag(II)-F species to afford the final fluorinated product and regenerate the Ag(I) catalyst. nih.gov

Alternatively, visible-light photoredox catalysis provides a redox-neutral method for decarboxylative fluorination. nih.govacs.org In this approach, a photocatalyst (often an iridium complex) is excited by light. nih.govorganic-chemistry.org The excited photocatalyst can then engage in an oxidative quenching cycle. nih.gov It oxidizes the carboxylate anion, generating a carboxyl radical, which then undergoes decarboxylation. nih.govacs.org The resulting organic radical abstracts a fluorine atom from a reagent like Selectfluor® to form the C-F bond. nih.gov

Nucleophilic Substitution Reactions Involving Halogenated Biphenyls

Halogenated biphenyls can undergo nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a halide on the aromatic ring. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions common in aliphatic chemistry, the SₙAr mechanism is favored for aromatic systems, particularly when the ring is "activated" by electron-withdrawing groups. wikipedia.orgssbodisha.ac.in

The SₙAr mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of this intermediate. wikipedia.org

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide ion). wikipedia.org

For halogenated biphenyls, the reactivity towards nucleophilic substitution is highly dependent on the number and position of the halogen atoms. The carbon-fluorine bond is very strong and generally a poor leaving group compared to other halogens. libretexts.org However, in highly activated systems, fluoride (B91410) can be displaced. The reactivity of polychlorinated biphenyls (PCBs) with nucleophiles like sodium methoxide (B1231860) has been shown to depend on the specific congener, with hexa- and pentachlorobiphenyls being more reactive than less chlorinated ones. researchgate.net

Oxidation and Reduction Pathways

The carboxylic acid functional group in this compound can be involved in both oxidation and reduction reactions, and the biphenyl scaffold itself can be formed through oxidative processes. Carboxylic acids are among the most oxidized organic functional groups. umn.edu

Oxidation: The synthesis of aryl carboxylic acids often involves the oxidation of a precursor functional group on the aromatic ring. libretexts.org For instance, a methyl group on a biphenyl scaffold can be oxidized to a carboxylic acid in a stepwise fashion, potentially proceeding through a benzyl (B1604629) alcohol intermediate. ucd.ie Common oxidizing agents for converting primary alcohols or aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, this reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) because carboxylic acids are relatively unreactive towards milder agents. The process involves the deprotonation of the acid followed by nucleophilic addition of a hydride to the carbonyl carbon. In biological systems or through specific microbial transformations, the reduction of a carboxylic acid group may precede other reactions like ring hydroxylation. ucd.ie

Computational Modeling and Simulation Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the molecular properties and reactivity of complex organic molecules like this compound. clemson.edunih.gov These studies allow for the elucidation of electronic structure, conformational preferences, and reaction energetics that are often difficult to determine experimentally. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comutm.my For fluorinated biphenyls, DFT calculations can predict key properties that govern their behavior. nih.gov

Structural Elucidation: DFT calculations are used to determine the lowest energy conformation (optimized geometry) of a molecule. researchgate.net For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the substitution pattern, particularly by bulky ortho substituents which can restrict rotation around the central C-C bond. researchgate.net DFT studies on chlorinated biphenyls have shown that the conformational population depends heavily on the substitution pattern. researchgate.net

Reactivity Analysis: DFT provides a range of parameters that help in understanding chemical reactivity. frontiersin.org

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of non-covalent interactions and chemical attack. nih.gov

The table below presents hypothetical DFT-calculated reactivity descriptors for this compound, illustrating the type of data generated in such studies.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Electronegativity (χ) | A measure of the ability to attract electrons | 4.15 |

| Global Hardness (η) | A measure of resistance to charge transfer | 2.35 |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | 3.67 |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule | 2.5 D |

Table 1: Hypothetical DFT-calculated global reactivity descriptors for this compound. These values are illustrative and depend on the specific computational method (functional and basis set) used.

DFT calculations have been successfully applied to study the conformational mobility and electronic properties of various halogenated biphenyls, providing insights into their structure-property relationships. nih.govresearchgate.net For instance, studies on polychlorinated biphenyls (PCBs) have correlated their MEP and dipole moments with their toxicological profiles. nih.gov Similar computational approaches for this compound can elucidate how the fluorine and carboxylic acid substituents modulate its geometry and electronic properties, thereby influencing its reactivity in the mechanisms described above. researchgate.net

Prediction of Molecular Conformations and Energetics

The three-dimensional structure of this compound is crucial for its properties and interactions. The defining conformational feature of biphenyl derivatives is the dihedral angle, or twist, between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

In this compound, the presence of the fluorine atom at the 2'-position and the carboxylic acid group at the 3-position dictates the most stable conformation. Using computational methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be explored to identify the global minimum energy conformation. For similar fluorinated biphenyl compounds, the dihedral angle has been found to be significant, for instance, a calculated dihedral angle of 39.4° was found in one fluorinated biphenyl derivative. acs.org Such calculations predict the most probable bond lengths, bond angles, and the critical dihedral angle, providing a static, optimized picture of the molecule's geometry.

| Structural Parameter | Description | Method of Prediction |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT Calculations |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT Calculations |

| Dihedral Angle (Phenyl-Phenyl) | The twist angle between the two phenyl rings, critical for overall molecular shape. | DFT Calculations |

Analysis of Molecular Electrostatic Potential

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. semanticscholar.orgmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP map would reveal distinct regions:

Negative Potential (Red/Yellow): These areas are susceptible to electrophilic attack. The highest electron density is expected around the oxygen atoms of the carboxylic group and the electronegative fluorine atom. These sites are the primary locations for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor.

Positive Potential (Blue): These regions are prone to nucleophilic attack. The most significant positive potential is located on the acidic hydrogen atom of the carboxylic acid group, making it the primary site for deprotonation and hydrogen bond donation. The hydrogen atoms on the aromatic rings also carry a lesser degree of positive potential.

The MEP analysis suggests that the molecule's interactions with polar solvents or biological receptors would be guided by these electrostatic features, with the carboxylic acid group playing a dominant role in forming strong directional interactions like hydrogen bonds. acs.org

Global Reactivity Parameters

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. nih.govdergipark.org.tr These parameters are based on the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A molecule with a small HOMO-LUMO energy gap is generally more polarizable, less stable, and more reactive than a molecule with a large gap. researchgate.net The key global reactivity descriptors are defined as follows:

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap implies greater hardness. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons; a global index of electrophilic character. researchgate.net |

Molecular Dynamics Simulations

While quantum chemistry calculations provide a static view of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound, typically placed in a simulated environment like a box of water molecules, could be used to:

Explore Conformational Flexibility: Observe the rotation around the biphenyl bond and the flexibility of the carboxylic acid group in a solution, providing insight into the range of accessible conformations and the energy barriers between them.

Analyze Solvation: Study the detailed interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds with the carboxylic acid and fluorine atom.

Simulate Membrane Permeation: Investigate how the molecule interacts with a model lipid bilayer to predict its ability to cross cell membranes, a key property for biologically active compounds.

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a more complex, realistic environment.

Prediction of Interaction with Biological Targets

Computational methods, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein's active site. Docking algorithms explore possible binding poses of the ligand within the receptor's binding pocket and score them based on factors like electrostatic complementarity and intermolecular forces.

A docking study for this molecule would focus on key interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (via the -OH proton) and acceptor (via the C=O and -OH oxygens). It would likely form critical hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Histidine) in a binding site.

Hydrophobic Interactions: The biphenyl scaffold provides a large, relatively nonpolar surface area that can engage in favorable hydrophobic and π-stacking interactions with aromatic (e.g., Phenylalanine, Tyrosine) or aliphatic (e.g., Leucine, Valine) residues.

Halogen Bonding: The fluorine atom, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions, including dipole-dipole interactions, that influence binding affinity and selectivity. nih.gov

Such studies are crucial in rational drug design, helping to prioritize compounds for synthesis and experimental testing based on their predicted binding affinity and mode of action.

Quantum Chemistry Calculations for Molecular Properties

Beyond structure and reactivity, quantum chemistry calculations can predict a wide range of molecular properties that are essential for characterizing a compound. These theoretical predictions can be directly compared with experimental data.

| Property | Description | Relevance |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule arising from its charge distribution. | Influences solubility in polar solvents and long-range electrostatic interactions. |

| Vibrational Frequencies | Calculates the frequencies of molecular vibrations (stretching, bending). | Allows for the theoretical prediction of Infrared (IR) and Raman spectra, which can be used to confirm functional groups and structure. acs.org |

| Electronic Transitions | Calculates the energy differences between electronic states (e.g., HOMO to LUMO). | Predicts the wavelengths of maximum absorption (λmax) in UV-Visible spectroscopy, corresponding to electronic excitations in conjugated systems. acs.org |

| NMR Chemical Shifts | Predicts the chemical shifts of NMR-active nuclei (e.g., 1H, 13C, 19F). | Aids in the interpretation of experimental NMR spectra for structural elucidation. researchgate.net |

These calculations provide a powerful complement to experimental work, aiding in the interpretation of spectroscopic data and confirming the identity and structure of the synthesized or isolated compound.

Spectroscopic and Crystallographic Analyses for Mechanistic Confirmation

Experimental techniques are essential to confirm the theoretical predictions derived from computational chemistry. Spectroscopic and crystallographic analyses provide definitive proof of a molecule's structure and connectivity. acs.org For this compound, a combination of these methods would be used for complete characterization.

| Technique | Information Provided | Confirmation Role |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and the intermolecular packing in the crystal lattice. acs.org | Offers the ultimate confirmation of the molecule's conformation and stereochemistry, validating the results of computational energetics. |

| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR spectra reveal the chemical environment of each atom, confirming the carbon skeleton, the number and position of substituents, and C-F coupling. | Confirms the molecular connectivity and constitution predicted by theory. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies (e.g., O-H and C=O stretches for the carboxylic acid, C-F stretch). acs.org | Confirms the presence of key functional groups and provides data to compare with calculated vibrational frequencies. |

| UV-Visible Spectroscopy | Measures electronic transitions within the molecule, typically the π-π* transitions of the aromatic system. The position of λmax is sensitive to conjugation. acs.org | Confirms the nature of the conjugated system and allows for comparison with theoretically predicted electronic transitions. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and provides information on the fragmentation pattern of the molecule. | Confirms the elemental composition (molecular formula) of the compound. |

Together, these analytical techniques provide the necessary experimental evidence to validate and refine the insights gained from mechanistic and computational investigations, leading to a comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, a complete characterization would involve ¹H, ¹³C, and ¹⁹F NMR analyses.

¹H NMR: The proton NMR spectrum would be expected to show a complex series of multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring and the fluorine-bearing ring would exhibit distinct chemical shifts and coupling patterns. The carboxylic acid proton itself would likely appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would reveal 13 distinct signals for the carbon atoms of the biphenyl framework and the carboxyl group, assuming no coincidental overlap of signals. The carboxyl carbon (C=O) would be found in the downfield region, typically between 165 and 185 ppm. The carbon atom directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF). Other carbons in the fluorinated ring would exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, etc.), which are valuable for definitive signal assignment.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum would be expected to show a single resonance for the fluorine atom. The precise chemical shift of this signal would be influenced by the electronic environment created by the adjacent phenyl ring and the distant carboxylic acid group.

A comprehensive NMR analysis would provide crucial information on the connectivity and spatial arrangement of the atoms within the molecule. However, specific, publicly available spectral data for this compound is not currently available to populate a detailed data table.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A very broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding between molecules. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch would be expected in the range of 1680-1710 cm⁻¹. The C-F stretching vibration would likely appear as a strong band in the 1100-1250 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations of the carboxylic acid group would be present, typically around 1300 cm⁻¹ and 1400-1440 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Without an experimental spectrum, a specific list of absorption peaks cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The biphenyl core of this compound constitutes a conjugated system.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions. Aromatic systems like biphenyl typically exhibit a strong absorption band (the E-band) and a weaker, more structured band (the B-band). The presence of the carboxylic acid and fluorine substituents would be expected to cause shifts in the positions and intensities of these absorption maxima (λmax) compared to unsubstituted biphenyl. Generally, carboxylic acids themselves show a weak n → π* transition at higher wavelengths and a strong π → π* transition at lower wavelengths (around 210 nm).

A detailed analysis would require an experimental spectrum, which is not available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

For this compound (molecular weight: 216.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 216. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH), leading to a peak at m/z = 199, and the loss of the entire carboxyl group (-COOH), resulting in a peak at m/z = 171. Further fragmentation of the biphenyl backbone would also occur, leading to a complex pattern of fragment ions. The presence of the fluorine atom would be evident in the mass of the fragments containing it.

A detailed fragmentation table can only be constructed from experimental mass spectrometry data, which is currently unavailable.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful SC-XRD analysis of this compound would provide a wealth of information.

This would include the crystal system, space group, and unit cell dimensions. It would also reveal the bond lengths, bond angles, and torsion angles within the molecule, providing an unambiguous confirmation of its structure. A key feature of interest would be the dihedral angle between the two phenyl rings, which is a measure of the twist in the biphenyl system. Furthermore, the analysis would detail the intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state.

A search of crystallographic databases reveals no publicly available crystal structure for this compound. However, a study on its isomer, 3'-Fluorobiphenyl-4-carboxylic acid, revealed a monoclinic crystal system with the space group P2₁/c. iucr.org In this related structure, the molecules form hydrogen-bonded dimers, a common motif for carboxylic acids. iucr.org It is plausible that this compound would exhibit similar dimeric packing in the solid state.

| Parameter | 3'-Fluorobiphenyl-4-carboxylic acid iucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.92(1) |

| b (Å) | 8.04(1) |

| c (Å) | 32.50(2) |

| β (°) | 101.6(1) |

| Volume (ų) | 1003.4 |

| Z | 4 |

| Hydrogen Bonding | O-H···O hydrogen bond forming dimers |

Note: This data is for an isomer and is provided for illustrative purposes only, as specific data for this compound is not available.

Advanced Research Applications and Functionalization of 2 Fluorobiphenyl 3 Carboxylic Acid

Role as a Key Intermediate in Complex Molecule Synthesis

A pharmaceutical or chemical intermediate is a substance produced during the synthesis of a final product, such as an active pharmaceutical ingredient (API) or a specialized material. alfa-labotrial.com These intermediates are crucial building blocks that undergo further chemical reactions to yield the target molecule. alfa-labotrial.com 2'-Fluorobiphenyl-3-carboxylic acid serves as a key intermediate due to its pre-functionalized biphenyl (B1667301) structure, which provides a robust platform for constructing more elaborate molecules.

The development of new drugs and crop protection agents often relies on sophisticated molecular building blocks. Fluorinated aromatic carboxylic acids are considered promising building blocks for creating new pharmaceuticals and agrochemicals. hokudai.ac.jp The this compound structure is particularly relevant in this context.

In pharmaceutical research, biphenyl-derived carboxylic acids are recognized as significant components of marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479). ajgreenchem.com The presence of the carboxylic acid group can enhance the hydrophilicity and polarity of a drug molecule, which in turn influences its bioavailability. ajgreenchem.com The fluorine atom contributes to improved metabolic stability. nih.govnih.gov This makes the compound a valuable precursor for synthesizing novel therapeutic agents, including potential anticancer drugs and new anti-HIV agents. ajgreenchem.comnih.gov

In the agrochemical sector, fluorinated compounds play a critical role. Several herbicides, fungicides, and insecticides incorporate fluorinated aromatic structures to achieve high efficacy. For instance, triazolopyrimidine herbicides like Flumetsulam and Diclosulam, and fungicides such as Fluopyram, demonstrate the successful application of such motifs. nih.gov Carboxylic acid fluorides have also been explored for their use as pesticides. google.com The structure of this compound provides a foundational scaffold for developing new, potentially more effective and selective agrochemicals by preventing crop damage from pests like nematodes and fungi. nih.gov

The unique properties conferred by the fluorine atom make this compound an attractive intermediate for materials science. acs.org Fluorinated polyaryls are noted for the outstanding stability of the carbon-fluorine (C-F) bond and low polarizability. acs.org These characteristics are desirable in the creation of advanced materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The synthesis of such materials often involves leveraging fluorinated building blocks to construct robust polymers and specialty chemicals. hokudai.ac.jpacs.org

This compound is an ideal precursor for creating a library of more complex, functionalized biphenyl derivatives. The Suzuki-Miyaura reaction is a widely used and effective method for synthesizing biphenyl compounds. acs.org The existing structure can be further modified through various chemical reactions targeting the carboxylic acid group or the aromatic rings. numberanalytics.com For example, the carboxylic acid can be converted into esters, amides, or other functional groups, a common strategy in drug development to fine-tune a molecule's properties. wikipedia.orgresearchgate.net This versatility allows researchers to systematically alter the structure and explore its impact on biological activity or material properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. By making systematic changes to a molecule and observing the effect on its efficacy, researchers can identify the key chemical features—or pharmacophores—responsible for its desired effects. Derivatives of this compound are excellent candidates for SAR studies due to the distinct and influential nature of the fluorine atom and the carboxylic acid moiety.

The introduction of a fluorine atom into a molecule can profoundly influence its biological and pharmacological profile. chimia.ch This is due to several factors inherent to fluorine, making it a "magic bullet" in drug development. nih.gov

Electronic Effects : Fluorine is the most electronegative element, and its presence alters the electron distribution within a molecule. tandfonline.com This can change the acidity or basicity (pKa) of nearby functional groups, which in turn affects how the molecule interacts with biological targets and its ability to permeate cell membranes. nih.govtandfonline.com

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. chimia.ch By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can block metabolic degradation by enzymes, thereby increasing the molecule's half-life and duration of action. nih.govnih.gov

Binding Affinity : The fluorine atom can enhance binding affinity to target proteins through favorable interactions. nih.gov It can also increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes and reach its site of action. tandfonline.com

Research into fluorine-substituted NH2-biphenyl-diarylpyrimidines as anti-HIV agents clearly illustrates the critical impact of fluorine's position. nih.gov The study showed that moving a fluorine atom around the biphenyl rings resulted in significant changes in antiviral potency, demonstrating the importance of precise placement for optimal activity. nih.gov

Table 1: Impact of Fluorine Position on Anti-HIV-1 Activity Data extracted from a study on NH2-biphenyl-diarylpyrimidines. nih.gov

| Compound | Fluorine Position | Anti-HIV-1 Activity (EC₅₀ in nmol/L) | Cytotoxicity (CC₅₀ in µmol/L) | Selectivity Index (SI) |

| 5g | 3-Fluoro | - | - | - |

| 5o | 3,5-Difluoro | 1.8 | >100 | >55,556 |

| 5t | 3'-Fluoro | - | High | Decreased Activity |

| 5y | 2'-Fluoro | 5.2 | 45.6 | 8759 |

| 5z | 2'-Fluoro (with removal of 3-fluoro) | 5.4 | 10.7 | 1981 |

The carboxylic acid functional group (-COOH) is a cornerstone in drug design due to its unique chemical properties. numberanalytics.com It is a polar, acidic group capable of forming strong hydrogen bonds and ionic interactions with biological targets like enzymes and receptors. numberanalytics.comyoutube.com

This moiety significantly influences a molecule's pharmacokinetic profile. Its ability to ionize affects solubility and membrane transport. ajgreenchem.com In many drugs, the carboxylic acid group is a critical part of the pharmacophore, directly binding to the active site of a protein. For example, in certain quinolone antibacterials, the carboxylic acid at the 3-position is essential for binding to the DNA gyrase enzyme. researchgate.net The interaction between the carboxylate ion and the receptor is often what triggers the biological response. numberanalytics.com Therefore, the carboxylic acid group in this compound is not merely a synthetic handle but a key determinant of the potential biological activity of its derivatives.

Table 2: Functional Group Roles in Biological Systems

| Functional Group | Key Property | Influence on Biological Profile |

| Fluorine Atom | High electronegativity, strong C-F bond | Alters electronic properties, enhances metabolic stability, improves membrane permeation. nih.govchimia.chtandfonline.com |

| Carboxylic Acid | Acidity, polarity, hydrogen bonding capacity | Acts as a key binding group for enzymes/receptors, enhances hydrophilicity, affects bioavailability. ajgreenchem.comnumberanalytics.com |

Modulation of Activity through Substituent Effects on Biphenyl Rings

The biological activity of biphenyl compounds can be significantly altered by the addition or modification of substituents on the aromatic rings. This principle of structure-activity relationship (SAR) is fundamental in drug design. For scaffolds related to this compound, the nature and position of these substituents dictate the molecule's interaction with biological targets. nih.gov

The carboxylic acid group is a crucial functional group in drug design, often enhancing the polarity and hydrophilicity of molecules, which can influence their bioavailability. ajgreenchem.com In many biologically active compounds, this group acts as a key interaction point, forming hydrogen bonds or ionic interactions with receptor sites. ajgreenchem.comnih.gov For instance, in the design of dual inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX), the carboxylic acid of the 2-arylpropionic acid moiety (like flurbiprofen) is known to form a critical hydrogen bond with Arginine 120 in the COX active site. researchgate.net

Similarly, halogen atoms like fluorine can drastically alter a compound's properties. In a study of flavone-2'-carboxylic acid analogues investigated as potential antitumor agents, the introduction of a fluorine atom into the flavone (B191248) ring was found to significantly increase the lytic properties of macrophages, highlighting the positive impact of halogen substitution. mdpi.com Research on branched carboxylic acids has also shown that specific alkyl substituents at the alpha position to the carboxylic acid can elicit distinct transcriptional profiles, demonstrating that even small changes to the scaffold can lead to significant differences in biological response. nih.gov

These examples from related structures underscore that the biphenyl rings of this compound are prime locations for chemical modification to modulate activity, selectivity, and pharmacokinetic properties.

Table 1: Effect of Substituents on the Activity of Related Carboxylic Acid Scaffolds

| Scaffold | Substituent Modification | Resulting Change in Activity | Reference |

| Biphenyl Carboxylic Acid | Addition of a benzyloxy group | Potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines | ajgreenchem.com |

| Flurbiprofen Analogue | Merging with a carbamate (B1207046) pharmacophore | Generation of a hybrid scaffold (ARN2508) with dual activity against FAAH and COX-1/2 | researchgate.net |

| Quinazoline Carboxylic Acid | Addition of a 3-bromophenyl group at position 2 and a fluorine at position 8 | Potent and selective inhibition of Aurora A kinase with pro-apoptotic properties | mdpi.comresearchgate.net |

| Flavone-2'-carboxylic acid | Addition of a fluorine atom at the 7-position | Significant increase in macrophage lytic properties (indirect cytotoxicity) | mdpi.com |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape of a molecule is critical for its biological function, as it must fit precisely into the binding site of a protein or enzyme. The study of a molecule's shape and flexibility is known as conformational analysis. nih.gov For this compound, the presence of the fluorine atom at the 2'-position plays a pivotal role in dictating its preferred conformation.

The fluorine atom is small, but its high electronegativity creates a highly polarized C-F bond. This polarization can lead to stereoelectronic effects that stabilize certain conformations over others. The twist angle (dihedral angle) between the two phenyl rings is a key conformational feature of biphenyl compounds. The substituent at the ortho-position (like the fluorine in 2'-fluorobiphenyl) creates steric hindrance that prevents the rings from lying in the same plane, forcing a twisted conformation. This specific, non-planar arrangement is often essential for activity, as it presents the other functional groups, like the 3-carboxylic acid, in a precise orientation for target binding.

Combining experimental methods like Nuclear Magnetic Resonance (NMR) with theoretical calculations allows for a comprehensive understanding of the structural features and intermolecular interactions that drive biological activity. nih.gov Such analyses are crucial in medicinal chemistry for the discovery and optimization of lead compounds, as the conformational landscape of a molecule is strongly dependent on its environment. nih.gov While specific conformational analysis studies on this compound are not detailed in the provided results, the principles derived from studies of other complex molecules confirm the importance of this analysis. nih.govresearchgate.net

Applications in Medicinal Chemistry Beyond Direct Therapeutic Use

The this compound scaffold is not only a potential therapeutic agent itself but also a valuable starting point for the design of more complex and highly targeted molecules for a range of diseases.

Design of Enzyme Inhibitors (e.g., FAAH Inhibitors)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the central nervous system and peripheral tissues that breaks down endocannabinoids like anandamide. nih.govmdpi.com Inhibiting FAAH increases the levels of these signaling molecules, producing analgesic and anti-inflammatory effects, which makes FAAH a significant target for drug development. mdpi.comnih.govmdpi.com

The 2'-fluorobiphenyl core is structurally related to Flurbiprofen, a known inhibitor of cyclooxygenase (COX) enzymes. ajgreenchem.comresearchgate.net Researchers have successfully used this structural similarity to design dual-target inhibitors. By merging the key pharmacophoric elements of 2-arylpropionic acid COX inhibitors (like flurbiprofen) and carbamate-based FAAH inhibitors, scientists have created hybrid molecules that are potent inhibitors of both FAAH and COX. researchgate.net This strategy aims to create powerful analgesics by targeting two separate pain-mediating pathways simultaneously. researchgate.net The development of such multi-target ligands from a biphenyl scaffold demonstrates the utility of the core structure of this compound in designing novel enzyme inhibitors. researchgate.net

Table 2: Examples of FAAH Inhibitors and Related Compounds

| Compound/Class | Target(s) | Significance | Reference |

| OL135 | FAAH | Reversible FAAH inhibitor that produces analgesia in animal models. | nih.gov |

| URB597 | FAAH | A well-known FAAH inhibitor used to study the effects of increased endocannabinoid levels, showing it can drive microglia toward an anti-inflammatory state. | mdpi.com |

| ARN2508 | FAAH / COX-1/2 | A dual-target inhibitor designed by merging pharmacophores from flurbiprofen and a carbamate FAAH inhibitor. | researchgate.net |

| Carbamates (e.g., URB524) | FAAH | An important class of FAAH inhibitors where an activated carbonyl group is crucial for activity. | nih.gov |

Development of Ligands for G-Protein Coupled Receptors (GPCRs) (e.g., GPR88 agonists)

G-Protein Coupled Receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The biphenyl carboxylic acid structure has proven to be a viable scaffold for developing ligands for these receptors. For example, a series of biphenyl acid derivatives were discovered to be potent agonists for the APJ receptor, a GPCR implicated in cardiovascular function. nih.gov Optimization of an initial lead compound resulted in a molecule with potency comparable to the endogenous peptide ligand, apelin-13, and it demonstrated positive effects on cardiac output in animal models. nih.gov

Another GPCR of significant interest, particularly for neurological and psychiatric disorders, is the orphan receptor GPR88, which is highly expressed in the striatum region of the brain. nih.govopnme.com While the endogenous ligand for GPR88 is unknown, synthetic agonists have been developed to study its function. opnme.com Known GPR88 agonists include molecules like 2-PCCA and BI-9508. nih.govopnme.com However, these compounds are structurally distinct from this compound. nih.gov While the biphenyl acid scaffold is effective for some GPCRs like APJ, a direct application of the this compound structure in the development of GPR88 agonists has not been established in the reviewed literature.

Investigation in Antineoplastic Agents

The search for new anticancer (antineoplastic) agents is a major focus of medicinal chemistry. The carboxylic acid functional group, combined with aromatic systems, is a common feature in many anticancer drugs. ajgreenchem.com Research has shown that biphenyl carboxylic acid derivatives can serve as a promising scaffold for developing new antineoplastic agents. ajgreenchem.com In one study, a library of these compounds was synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.com A derivative featuring a benzyloxy substituent (compound 3j) showed potent activity against both cell lines, comparable to the standard reference drug Tamoxifen, while showing no toxicity to normal cells. ajgreenchem.com

Furthermore, the inclusion of fluorine in drug candidates is a well-established strategy in modern oncology drug development. nih.gov Studies on other fluorinated carboxylic acid derivatives, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acids and 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and CNS cancer. mdpi.comresearchgate.netnih.gov These findings collectively suggest that the this compound structure, possessing a biphenyl system, a carboxylic acid, and a fluorine atom, represents a promising scaffold for investigation in antineoplastic research. ajgreenchem.comnih.gov

Potential in Anti-inflammatory and Analgesic Research

There is strong evidence supporting the potential of this compound and its derivatives in anti-inflammatory and analgesic research. This is largely based on its close structural relationship to Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). ajgreenchem.com Flurbiprofen is a 2-fluorobiphenyl (B19388) derivative that also contains a carboxylic acid (as part of a propanoic acid side chain) and is used clinically to reduce pain and inflammation. ajgreenchem.comresearchgate.net

The mechanism of NSAIDs like flurbiprofen involves the inhibition of COX enzymes, which reduces the production of inflammatory prostaglandins. The shared 2-fluorobiphenyl core suggests that derivatives of this compound could exhibit similar COX-inhibiting properties. researchgate.net Moreover, as discussed previously, this scaffold is actively being used to design dual FAAH/COX inhibitors, which represents a modern approach to treating complex pain and inflammation by simultaneously targeting the endocannabinoid system and the prostaglandin (B15479496) pathway. researchgate.net The synthesis of various carboxylic acid derivatives has been shown to yield compounds with significant analgesic and anti-inflammatory activity in both in vitro and in vivo models. nih.gov This body of research strongly supports the exploration of this compound as a lead structure for novel anti-inflammatory and analgesic agents.

Antioxidant Potential of Derivatives

The direct antioxidant potential of this compound derivatives has not been extensively documented in dedicated studies. However, insights can be drawn from research on structurally related fluorinated compounds and other carboxylic acids, which indicates that the introduction of fluorine and the presence of a carboxylic acid group can modulate antioxidant activity.

Fluorination is a recognized strategy in medicinal chemistry to enhance the pharmacological properties of molecules. researchgate.net Theoretical studies on compounds like ferulic acid, a phenolic antioxidant, have shown that fluorination can alter stability, solubility, and molecular polarity. researchgate.netnih.gov These changes can influence the molecule's ability to act as an antioxidant. The antioxidant capacity of phenolic compounds is often linked to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. mdpi.com While this compound lacks the phenolic hydroxyl groups typical of potent antioxidants like flavonoids, its derivatives could be engineered to incorporate such functionalities. mdpi.com

The table below summarizes the antioxidant activity for derivatives of cinnamamide, a structurally distinct carboxylic acid, illustrating how different substituents affect radical scavenging, which may provide a conceptual framework for designing potential antioxidant derivatives of this compound.

| Compound ID | Substituent (R¹) | Substituent (R²) | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |

| 16d | 4-Cl | 1-naphthyl | 348.21 ± 0.29 | > 600 |

| 16f | 2-NO₂ | 1-naphthyl | 310.50 ± 0.73 | 597.53 ± 1.30 |

| 17a | 4-Br | 6-chloropiperonyl | > 600 | 569.99 ± 7.90 |

| 17c | 4-F | 6-chloropiperonyl | > 600 | 496.63 ± 0.48 |

| 17d | 4-NO₂ | 6-chloropiperonyl | > 600 | 419.18 ± 2.72 |

| Ascorbic Acid (Standard) | - | - | 10.78 ± 0.11 | 18.99 ± 0.03 |

| Data sourced from a study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives. mdpi.com |

Immunosuppressant Research

As of the current body of scientific literature, there is no publicly available research or data regarding the evaluation of this compound or its direct derivatives for immunosuppressant or immunomodulatory activities.

Integration into Supramolecular Chemistry and Materials Science

Role in Metal-Organic Frameworks (MOFs) Synthesis with Fluorinated Linkers

While this compound has not been explicitly detailed as a linker in prominent studies, its structural characteristics make it a strong candidate for use in the synthesis of fluorinated metal-organic frameworks (F-MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. The functionalization of these linkers is a key strategy for tailoring the properties of the resulting MOF.

The introduction of fluorine atoms into the organic linkers of MOFs is a widely explored approach to impart specific properties. Fluorination can enhance the hydrophobicity (water-repelling nature) of the framework, which improves its stability in moist environments. Furthermore, the presence of C-F bonds can influence the framework's interactions with guest molecules, such as gases, making F-MOFs promising for applications in gas storage and separation.

Research has demonstrated the use of various fluorinated carboxylic acids as linkers. For example, compounds like 2-fluorobenzoic acid and fluorinated biphenyl dicarboxylic acids have been successfully employed in the synthesis of F-MOFs. These linkers coordinate with metal centers to create robust, porous structures with tailored chemical environments within their pores. Given that this compound is a biphenyl structure containing both a fluorine atom and a carboxylic acid coordinating group, it fits the profile of a suitable linker for creating novel F-MOFs with potentially enhanced stability and selective sorption properties.

Application in Liquid Crystalline Materials

The molecular architecture of this compound, featuring a rigid biphenyl core and a polar fluorine substituent, is highly relevant to the field of liquid crystals (LCs). Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and they form the basis of modern display technologies.